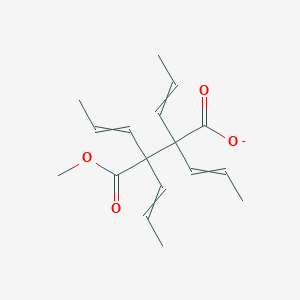
2-Acetamido-2-oxoethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-oxoethyl acetate is a chemical compound with a molecular formula of C6H9NO4 It is an ester derivative of acetic acid and is characterized by the presence of an acetamido group and an oxoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-oxoethyl acetate typically involves the reaction of acetic anhydride with glycine ethyl ester hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a temperature range of 50-60°C and a reaction time of 2-3 hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous monitoring of temperature, pH, and reactant concentrations to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetamido-2-oxoethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce acetic acid and glycine.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetamido group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo compounds or reduction to form amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Acetic acid and glycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxo derivatives.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Acetamido-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites.
Vergleich Mit ähnlichen Verbindungen
2-Acetamido-2-deoxyglucose: A derivative of glucose with an acetamido group.
N-Acetylcysteine: An amino acid derivative with an acetamido group.
Acetylsalicylic acid:
Uniqueness: 2-Acetamido-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ester linkage and acetamido group make it versatile for various chemical transformations and applications in different fields.
Eigenschaften
CAS-Nummer |
64589-52-2 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(2-acetamido-2-oxoethyl) acetate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)7-6(10)3-11-5(2)9/h3H2,1-2H3,(H,7,8,10) |
InChI-Schlüssel |
FPSFVQRNOGFROY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=O)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)




![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)

![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)



